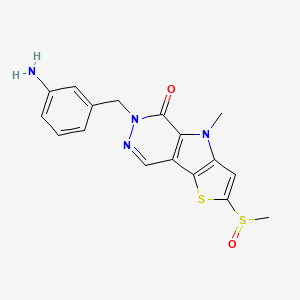

TEPP-46

Description

Propriétés

IUPAC Name |

10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c1-20-13-7-14(25(2)23)24-16(13)12-8-19-21(17(22)15(12)20)9-10-4-3-5-11(18)6-10/h3-8H,9,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKJWVSEDISQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)N)SC(=C2)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658030 | |

| Record name | 6-[(3-Aminophenyl)methyl]-2-(methanesulfinyl)-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221186-53-3 | |

| Record name | 6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5H-thieno[2′,3′:4,5]pyrrolo[2,3-d]pyridazin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221186-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(3-Aminophenyl)methyl]-2-(methanesulfinyl)-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of TEPP-46 on PKM2 Tetramerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TEPP-46, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2). It details how this compound promotes the tetramerization of PKM2, leading to its activation and subsequent effects on cellular metabolism and signaling. This document summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and includes visualizations of the relevant pathways and workflows.

Core Mechanism: Allosteric Activation and Tetramer Stabilization

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. PKM2 can exist in different oligomeric states: a highly active tetramer and less active monomers and dimers.[1][2] In many cancer cells, PKM2 is predominantly in its dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to support anabolic processes required for cell proliferation.[3][4][5]

This compound is a potent and selective activator of PKM2 that functions by promoting and stabilizing the formation of the active tetrameric state.[1][6] It binds to a pocket at the dimer-dimer interface of the PKM2 homotetramer.[6][7] This allosteric binding mimics the effect of the endogenous activator, fructose-1,6-bisphosphate (FBP), by inducing a conformational change that favors the tetrameric assembly.[8][9] This stabilization of the tetrameric form enhances the enzyme's catalytic activity.[1]

The activation of PKM2 by this compound is refractory to inhibition by phosphotyrosine-containing proteins, which under normal conditions can bind to PKM2 and promote its less active state.[6][8] By locking PKM2 in its active tetrameric conformation, this compound ensures sustained pyruvate kinase activity even in the presence of inhibitory signals.[6][8]

Quantitative Data on this compound and PKM2 Interaction

The following table summarizes the key quantitative parameters that define the interaction between this compound and PKM2.

| Parameter | Value | Description | Reference |

| AC50 | 92 nM | The half-maximal activation concentration of this compound for recombinant PKM2. | [7][9][10] |

| Selectivity | High | This compound shows little to no activity against other pyruvate kinase isoforms such as PKM1, PKL, and PKR. | [7][9][10] |

| Effect on Km for PEP | Decrease | Similar to the endogenous activator FBP, this compound decreases the Michaelis constant (Km) of PKM2 for its substrate, phosphoenolpyruvate (PEP). | [8][11] |

| Effect on Km for ADP | No effect | This compound does not alter the Km of PKM2 for its co-substrate, adenosine (B11128) diphosphate (B83284) (ADP). | [8][11] |

Signaling Pathways and Cellular Effects of this compound Mediated PKM2 Activation

The activation of PKM2 by this compound has significant downstream effects on cellular signaling and metabolism. By promoting the conversion of PEP to pyruvate, this compound enhances the glycolytic flux towards ATP production and reduces the availability of glycolytic intermediates for anabolic pathways.[3] This metabolic shift has been shown to suppress tumor growth in preclinical models.[3][8][9]

One of the key signaling molecules affected is Hypoxia-Inducible Factor 1-alpha (HIF-1α). The dimeric form of PKM2 can translocate to the nucleus and act as a coactivator for HIF-1α, promoting the expression of genes involved in the Warburg effect.[1][2][12] By promoting the tetrameric form, this compound sequesters PKM2 in the cytoplasm, thereby inhibiting the nuclear functions of dimeric PKM2 and leading to the suppression of HIF-1α accumulation and its downstream targets.[1]

Figure 1: this compound promotes the formation of the active PKM2 tetramer, enhancing glycolysis and reducing the nuclear function of dimeric PKM2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on PKM2.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in the presence and absence of this compound by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH) reaction.

Principle: The conversion of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the PK activity.

Materials:

-

Recombinant human PKM2 protein

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)

-

Coupling Enzyme: Lactate dehydrogenase (LDH)

-

Cofactor: NADH

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a DMSO control.

-

Add a fixed concentration of recombinant PKM2 to each well.

-

Add ADP, LDH, and NADH to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding PEP to all wells.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Calculate the rate of NADH consumption (decrease in A340) for each concentration of this compound.

-

Plot the PK activity against the this compound concentration to determine the AC50.

Figure 2: Workflow for the pyruvate kinase activity assay.

Size-Exclusion Chromatography (SEC) for Oligomeric State Analysis

SEC separates molecules based on their size, allowing for the differentiation of PKM2 monomers, dimers, and tetramers.

Principle: Larger molecules (tetramers) elute earlier from the column than smaller molecules (dimers and monomers).

Materials:

-

Recombinant human PKM2 protein

-

This compound

-

SEC Column (e.g., Superdex 200)

-

SEC Buffer: PBS or other suitable buffer

-

HPLC or FPLC system

-

Fraction collector

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Equilibrate the SEC column with SEC buffer.

-

Incubate recombinant PKM2 with either DMSO (control) or this compound for 30 minutes at room temperature.

-

Inject the sample onto the equilibrated SEC column.

-

Run the chromatography at a constant flow rate.

-

Collect fractions of the eluate.

-

Analyze the collected fractions by SDS-PAGE and Western blotting using an anti-PKM2 antibody to identify the fractions containing PKM2.

-

Compare the elution profiles of the DMSO- and this compound-treated samples to observe the shift towards the tetrameric form.

Chemical Cross-linking Assay

This assay uses a cross-linking agent to covalently link subunits of PKM2, allowing for the visualization of the different oligomeric states on an SDS-PAGE gel.

Principle: The cross-linker will create covalent bonds between closely associated PKM2 subunits. The resulting complexes (monomers, dimers, tetramers) can be separated by size using SDS-PAGE.

Materials:

-

Cell lysates or recombinant PKM2

-

This compound

-

Cross-linking agent: Disuccinimidyl suberate (B1241622) (DSS) or similar

-

Quenching solution: Tris-HCl

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells or recombinant PKM2 with DMSO or this compound.

-

Add the cross-linking agent (e.g., 250 µM DSS) and incubate for 30 minutes at room temperature.[1]

-

Quench the reaction by adding a quenching solution.

-

Denature the samples in SDS-PAGE loading buffer.

-

Separate the cross-linked products by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an anti-PKM2 antibody.

-

Visualize the bands corresponding to monomeric, dimeric, and tetrameric PKM2 and compare the band intensities between treatments.

Figure 3: Workflow for the chemical cross-linking assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a ligand to its target protein in a cellular environment.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This is detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Materials:

-

Cultured cells

-

This compound

-

PBS and lysis buffer

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured cells with DMSO or this compound for a specified time.

-

Harvest and wash the cells, then resuspend in PBS.

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

-

Centrifuge the heated samples to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PKM2 in each sample by Western blotting.

-

Plot the amount of soluble PKM2 against the temperature to generate melting curves for both DMSO- and this compound-treated samples. A shift in the melting curve indicates target engagement.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts by specifically promoting the tetramerization and activation of PKM2. Its mechanism of action involves allosteric binding to the dimer-dimer interface, which stabilizes the active tetrameric conformation. This leads to a shift in cellular metabolism away from anabolic pathways and towards efficient energy production, and also impacts cellular signaling by reducing the nuclear functions of dimeric PKM2. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential PKM2 activators.

References

- 1. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. israelsenlab.org [israelsenlab.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]

An In-depth Technical Guide to the TEPP-46 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the TEPP-46 signaling pathway, its mechanism of action, and its therapeutic implications. It includes detailed experimental methodologies, quantitative data summaries, and visual representations of the key pathways and workflows.

Introduction

This compound, also known as ML265, is a potent and selective small-molecule activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2).[1][2] PKM2 is a key enzyme in glycolysis, and its activity is often dysregulated in various diseases, including cancer and metabolic disorders.[3][4] Unlike other pyruvate kinase isoforms, PKM2 can exist in a highly active tetrameric state or a less active dimeric/monomeric state.[5] The lower activity of dimeric PKM2 allows for the accumulation of glycolytic intermediates, which can then be shunted into anabolic pathways to support cell proliferation, a phenomenon known as the Warburg effect.[3] this compound selectively stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity and reversing the metabolic phenotype associated with the dimeric form.[5][6]

Mechanism of Action

This compound functions as an allosteric activator of PKM2.[7] It binds to a distinct pocket at the dimer-dimer interface of the PKM2 homotetramer, a site different from that of the endogenous activator fructose-1,6-bisphosphate (FBP).[8][9] This binding event stabilizes the active tetrameric conformation of PKM2, leading to a significant increase in its pyruvate kinase activity.[5][6] This activation is potent, with an AC50 (half-maximal activating concentration) of 92 nM in biochemical assays.[1][2][8] this compound exhibits high selectivity for PKM2 over other pyruvate kinase isoforms such as PKM1, PKL, and PKR.[1][2]

The stabilization of the PKM2 tetramer by this compound has several critical downstream consequences:

-

Inhibition of Nuclear Translocation: The dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and transcriptional co-activator for hypoxia-inducible factor 1-alpha (HIF-1α), promoting the expression of glycolytic genes.[5][7] By promoting the formation of the tetramer, this compound prevents the nuclear translocation of PKM2.[7][10]

-

Suppression of HIF-1α Accumulation: By inhibiting the nuclear function of PKM2, this compound leads to the suppression of HIF-1α accumulation and the subsequent downregulation of its target genes.[5][11]

-

Metabolic Reprogramming: The increased pyruvate kinase activity resulting from this compound treatment enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing the flux through the later stages of glycolysis and into the tricarboxylic acid (TCA) cycle.[3][12] This leads to a decrease in the levels of anabolic intermediates such as lactate (B86563), ribose phosphate, and serine.[3][6]

Signaling Pathway Diagram

Figure 1: this compound signaling pathway. Max Width: 760px.

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| AC50 | 92 nM | In vitro activation of recombinant PKM2 | [1][2][8] |

| In Vivo Dosage (Mice) | 30 mg/kg | Oral gavage for kidney fibrosis model | [5] |

| In Vivo Efficacy (Mice) | - | Significant reduction in tumor size and occurrence in H1299 xenograft model | [8] |

| IC50 (Pancreatic Cancer) | >75 µM (BxPc-3 & MIA PaCa-2 cells) | Single agent treatment | [13] |

| IC50 (Combination Therapy) | 30.3 µM (BxPc-3), 40.2 µM (MIA PaCa-2) | In combination with FX-11 (LDHA inhibitor) | [13] |

Experimental Protocols

This protocol is a synthesized methodology based on descriptions from multiple sources.[8]

Principle: Pyruvate kinase activity is measured by monitoring the pyruvate-dependent oxidation of NADH to NAD+ by lactate dehydrogenase (LDH). The decrease in NADH is measured spectrophotometrically at 340 nm.

Materials:

-

Cell lysate

-

RIPA buffer with 2 mM DTT and protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

10 mM ADP

-

10 mM Phosphoenolpyruvate (PEP)

-

10 mM NADH

-

Lactate Dehydrogenase (LDH) (e.g., 10 units/mL)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or DMSO for the desired time (e.g., 1 hour).[8]

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing DTT and protease inhibitors.[8]

-

Clarify the lysate by centrifugation at 21,000 x g.[8]

-

Determine the total protein concentration of the supernatant.

-

-

Assay Reaction:

-

Prepare a master mix containing Assay Buffer, ADP, NADH, and LDH.

-

In a 96-well plate, add 5 µL of the cell lysate supernatant to each well.[8]

-

Add the master mix to each well.

-

To initiate the reaction, add PEP.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition:

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

The rate of NADH oxidation is proportional to the PK activity.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Normalize the PK activity to the total protein content of the lysate.[8]

-

Compare the activity in this compound-treated samples to the DMSO control.

-

Figure 2: Workflow for Pyruvate Kinase Activity Assay. Max Width: 760px.

This protocol is based on a disuccinimidyl suberate (B1241622) (DSS)-based cross-linking analysis.[5]

Principle: DSS is a chemical cross-linker that can covalently link proteins that are in close proximity. In the context of PKM2, it can be used to stabilize the tetrameric and dimeric forms, allowing for their separation and visualization by SDS-PAGE and Western blotting.

Materials:

-

Cell lysate

-

Disuccinimidyl suberate (DSS)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PKM2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as required.

-

Lyse cells in a suitable buffer.

-

-

Cross-linking:

-

Incubate the cell lysate with DSS at a predetermined concentration and time to allow for cross-linking of PKM2 oligomers.

-

-

SDS-PAGE and Western Blotting:

-

Quench the cross-linking reaction.

-

Separate the cross-linked proteins by SDS-PAGE. The tetrameric, dimeric, and monomeric forms of PKM2 will migrate at different molecular weights.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against PKM2, followed by an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the intensity of the bands corresponding to the tetramer, dimer, and monomer to determine the ratio of these species.

-

Therapeutic Implications and Applications

The ability of this compound to modulate the metabolic state of cells has significant therapeutic potential in several disease areas:

-

Oncology: By forcing PKM2 into its active tetrameric state, this compound can suppress tumor growth by redirecting glucose metabolism away from anabolic pathways and towards energy production.[3][9] This has been demonstrated in preclinical xenograft models of cancer.[3][8] this compound has been shown to reduce cancer cell proliferation, particularly under hypoxic conditions.[3]

-

Diabetic Nephropathy: this compound has been shown to suppress kidney fibrosis in models of diabetic nephropathy.[5][11] It achieves this by inhibiting the epithelial-to-mesenchymal transition (EMT) program and aberrant glycolysis associated with the disease.[5][11]

-

Inflammation and Autoimmunity: this compound can limit the activation and proliferation of CD4+ T cells by inhibiting glycolysis, which is essential for their pathogenic function.[7] This suggests a potential role for this compound in the treatment of T cell-mediated inflammatory and autoimmune diseases.[7] It has also been shown to promote endotoxin (B1171834) tolerance in macrophages.[14]

-

Cellular Senescence: this compound has been found to inhibit hydrogen peroxide-induced senescence in proximal tubular cells, suggesting a role in protecting against age-related organ damage.[4]

Conclusion

This compound is a valuable research tool and a promising therapeutic lead that targets a key metabolic vulnerability in various diseases. Its mechanism of action, centered on the allosteric activation of PKM2, provides a clear rationale for its observed effects on cellular metabolism and signaling. The detailed understanding of the this compound signaling pathway, as outlined in this guide, is crucial for its continued investigation and potential clinical development. The provided experimental protocols offer a starting point for researchers aiming to study the effects of this compound in their own systems. Further research will likely uncover additional nuances of its biological activity and expand its therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]

- 10. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PKM2 activator this compound suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 14. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]

The Discovery and Chemical Synthesis of TEPP-46: A Pyruvate Kinase M2 Activator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TEPP-46, also known as ML265, is a potent and selective small-molecule activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2). PKM2 is a key enzyme in glycolysis and its regulation is often altered in cancer cells, contributing to the Warburg effect. This compound promotes the tetrameric, more active state of PKM2, effectively reversing the metabolic phenotype of cancer cells and inhibiting tumor growth. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Mechanism of Action

This compound was identified through high-throughput screening as a potent activator of PKM2.[1][2] It belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class.[3] The primary mechanism of action of this compound is the allosteric activation of PKM2 by promoting its tetramerization.[1][4] In many cancer cells, PKM2 exists in a less active dimeric form, which facilitates the diversion of glycolytic intermediates into anabolic pathways that support cell proliferation. This compound binds to the dimer-dimer interface of PKM2, stabilizing the more active tetrameric conformation.[1][2][5] This leads to an increase in pyruvate kinase activity and a shift away from anabolic metabolism towards catabolic energy production, thereby inhibiting cancer cell proliferation, particularly under hypoxic conditions.

Signaling Pathway

The activation of PKM2 by this compound has significant downstream effects on cellular signaling, most notably the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[6][7][8] Dimeric PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating STAT3 and stabilizing HIF-1α, which in turn promotes the expression of genes involved in glycolysis and angiogenesis. By promoting the tetrameric form of PKM2 in the cytoplasm, this compound prevents its nuclear translocation and subsequent interaction with and stabilization of HIF-1α.[8][9] This leads to a reduction in HIF-1α target gene expression and a suppression of the hypoxic response in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

| Parameter | Value | Assay | Reference |

| AC50 (PKM2) | 92 nM | Luminescent Pyruvate Kinase Assay | [1][3][10] |

| Selectivity | >100-fold | Against PKM1, PKR, and PKL | [5][6] |

| Binding Stoichiometry | 2:4 | This compound molecules per PKM2 tetramer | [1] |

| Pharmacokinetic Parameter | Value | Species | Dose & Route | Reference |

| Oral Bioavailability | Good | Mouse | 50 mg/kg, p.o. | [6] |

| In Vivo Efficacy | Significant reduction in tumor size, weight, and occurrence | Mouse | 50 mg/kg, p.o., twice daily | [1][2][6] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is based on the construction of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core. The following is a detailed protocol adapted from the NIH Probe Report for ML265.[1]

Step-by-step Protocol:

-

Synthesis of the Thieno[3,2-b]pyrrole Core: The synthesis starts from commercially available 2-bromo-5-methylthiophene. A series of reactions including formylation, condensation with ethyl azidoacetate, and subsequent thermal cyclization yields the core thieno[3,2-b]pyrrole scaffold.

-

Formation of the Pyridazinone Ring: The thieno[3,2-b]pyrrole intermediate is then reacted with hydrazine (B178648) to form the pyridazinone ring system.

-

N-Alkylation: The pyridazinone nitrogen is alkylated with a suitable (3-aminophenyl)methyl halide.

-

Final Oxidation Step: The sulfide (B99878) is oxidized to the corresponding sulfoxide (B87167) to yield the final product, this compound.

Detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, can be found in the supplementary information of the NIH Probe Report for ML265.[1]

Luminescent Pyruvate Kinase Activation Assay

This assay is used to determine the potency of compounds in activating PKM2. The production of ATP by pyruvate kinase is coupled to a luciferase reaction that generates a luminescent signal.

Materials:

-

Human recombinant PKM2 enzyme

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

Assay buffer (e.g., 50 mM Imidazole pH 7.2, 50 mM KCl, 7 mM MgCl2, 0.01% Tween-20, 0.05% BSA)

-

This compound or other test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 384- or 1536-well microplates

Procedure:

-

Prepare a solution of PKM2 enzyme in assay buffer.

-

Prepare a solution of substrates (PEP and ADP) in assay buffer.

-

Dispense test compounds at various concentrations into the microplate wells. Include DMSO-only wells as a negative control.

-

Add the PKM2 enzyme solution to all wells.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the Kinase-Glo® reagent to all wells to stop the enzymatic reaction and initiate the luminescence reaction.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the AC50 value by fitting the dose-response data to a four-parameter logistic equation.

H1299 Mouse Xenograft Tumor Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.[1][2][11][12]

Materials:

-

H1299 human non-small cell lung cancer cells

-

Athymic nude mice (e.g., NU/NU)

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Culture H1299 cells to the desired confluence.

-

Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally, twice daily.[6]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for PKM2 tetramerization).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular context.[13][14] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Procedure:

-

Treat cultured cells (e.g., H1299) with this compound or vehicle (DMSO) for a defined period.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble PKM2 in the supernatant by Western blotting or other protein detection methods.

-

Plot the amount of soluble PKM2 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the this compound treated samples indicates target engagement.

Conclusion

This compound is a valuable research tool for studying the role of PKM2 in cancer metabolism and a promising lead compound for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action, oral bioavailability, and in vivo efficacy make it a cornerstone for further investigations into the therapeutic potential of PKM2 activation. The detailed protocols provided in this guide are intended to facilitate the replication and extension of these important findings by the scientific community.

References

- 1. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. Transcriptomic signatures responding to PKM2 activator this compound in the hyperglycemic human renal proximal epithelial tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Transcriptomic signatures responding to PKM2 activator this compound in the hyperglycemic human renal proximal epithelial tubular cells [frontiersin.org]

- 9. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Pharmacologic activation of PKM2 slows lung tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

TEPP-46: A Deep Dive into its Modulation of the HIF-1α Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen and a key driver in various pathologies, including cancer and inflammatory diseases. Its signaling pathway is a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of TEPP-46, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), and its consequential effects on the HIF-1α signaling cascade. This compound-mediated activation of PKM2 promotes its tetrameric state, which in turn inhibits the nuclear translocation and co-activator function of dimeric PKM2, leading to a significant reduction in HIF-1α accumulation and the downstream expression of its target genes. This guide will detail the underlying mechanisms, present quantitative data from key studies, outline experimental protocols for investigation, and provide visual representations of the involved pathways and workflows.

Introduction to this compound and the HIF-1α Signaling Pathway

The HIF-1α signaling pathway is critical for cellular adaptation to hypoxic conditions. Under normoxia, HIF-1α is hydroxylated by prolyl hydroxylase domain-containing proteins (PHDs), leading to its ubiquitination and proteasomal degradation. Under hypoxia, this process is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in crucial processes such as angiogenesis, glycolysis, and cell survival.

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that exists in two interchangeable conformational states: a highly active tetramer and a less active dimer.[1][2][3] The dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase, directly interacting with and stabilizing HIF-1α, thereby promoting its transactivation function.[2][4]

This compound is a small-molecule activator that promotes the formation of the PKM2 tetramer by binding to the monomeric PKM2 subunit.[2][3][4] This stabilization of the tetrameric form enhances pyruvate kinase activity and concurrently reduces the pool of dimeric PKM2 available to act as a nuclear co-activator for HIF-1α.[2][4]

Mechanism of Action of this compound on HIF-1α Signaling

The primary mechanism by which this compound inhibits HIF-1α signaling is through the allosteric activation of PKM2. By promoting the stable, highly active tetrameric form of PKM2, this compound effectively sequesters PKM2 in the cytoplasm, preventing the nuclear translocation of its dimeric form.[4][5] This has a direct consequence on HIF-1α stability and activity.

The key steps are as follows:

-

This compound Binding and PKM2 Tetramerization: this compound binds to PKM2, inducing a conformational change that favors the formation of the stable tetramer.[2][3]

-

Inhibition of Dimeric PKM2 Nuclear Translocation: The increased proportion of tetrameric PKM2 reduces the available pool of dimeric PKM2 that can move into the nucleus.[4]

-

Reduced HIF-1α Stabilization: In the nucleus, dimeric PKM2 normally interacts with and stabilizes HIF-1α. By preventing this interaction, this compound leads to decreased HIF-1α stability.[2][6]

-

Suppression of HIF-1α Target Gene Expression: The reduction in nuclear HIF-1α levels results in decreased transcription of its target genes, which are involved in processes like aberrant glycolysis and epithelial-to-mesenchymal transition (EMT).[1][2]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Condition | This compound Concentration | Result | Reference |

| PKM2 Activation (AC50) | Recombinant human PKM2 | Biochemical assay | 92 nM | Potent and selective activation | [7][8] |

| HIF-1α Protein Levels | HK2 cells | High glucose | 10 µM | Suppression of HIF-1α accumulation | [1][2] |

| HIF-1α Protein Levels | Bone Marrow-Derived Macrophages (BMDMs) | LPS stimulation | 50 µM | Inhibition of LPS-induced HIF-1α protein | [9] |

| HRE Reporter Activity | HK2 cells | High glucose | Not specified | Reduced HRE activity | [2] |

| Il1b mRNA Expression | BMDMs | FSL-1 and CpG stimulation | 50 µM | Significant inhibition of Il1b mRNA | [9] |

| Cell Viability | H1299 cells | Hypoxia | Not specified | Increased doubling time | [8] |

| PK Activity | HK2 cells | High glucose (30 mM) | Not specified | Increased PK activity | [10] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | This compound Administration | Outcome | Reference |

| CD-1 Mice | Streptozotocin (STZ)-induced diabetes and BSA-induced kidney fibrosis | Oral administration | Rescued kidney fibrosis | [1] |

| Mice | LPS or Salmonella typhimurium infection | In vivo administration | Inhibited IL-1β production, boosted IL-10 production | [9][11] |

| db/db Mice | Diabetic Kidney Disease (DKD) | Intraperitoneal injection | Attenuated altered energy metabolism, restored mitochondrial function | [12][13] |

| C57BL/6 Mice | Methionine choline-deficient (MCD) diet-induced NASH | Intraperitoneal injection (30 mg/kg) | Inhibited development of NASH | [14] |

| H1299 Mouse Xenograft | Cancer | Not specified | Significantly reduced tumor size | [8] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Western Blot Analysis for HIF-1α and PKM2

Objective: To determine the protein levels of HIF-1α and PKM2 in cells or tissues treated with this compound.

Protocol:

-

Cell/Tissue Lysis: Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Tissues are homogenized in lysis buffer.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 10-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against HIF-1α, PKM2, and a loading control (e.g., β-actin or GAPDH) diluted according to the manufacturer's instructions.

-

Washing: The membrane is washed three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify protein levels relative to the loading control.[2][9]

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Genes

Objective: To measure the mRNA expression levels of HIF-1α target genes (e.g., GLUT1, LDHA, IL1B).

Protocol:

-

RNA Extraction: Total RNA is extracted from cells or tissues using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, TRIzol).

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

-

qRT-PCR: The qRT-PCR reaction is performed using a qPCR instrument with SYBR Green or TaqMan probe-based chemistry. The reaction mixture typically contains cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and qPCR master mix.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[5][6][9]

Pyruvate Kinase (PK) Activity Assay

Objective: To measure the enzymatic activity of PKM2 in cell or tissue lysates.

Protocol:

-

Lysate Preparation: Cell or tissue lysates are prepared as for Western blotting, but often in a buffer specific for the activity assay.

-

Activity Measurement: PK activity is measured using a colorimetric or fluorometric assay kit. These assays typically rely on a coupled enzyme reaction where the production of pyruvate is linked to a detectable change in absorbance or fluorescence. The reaction is initiated by adding the substrate phosphoenolpyruvate (B93156) (PEP).

-

Data Normalization: The PK activity is normalized to the total protein concentration of the lysate.[2]

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

This compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: An MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well.

-

Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control.[3][15][16]

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for probing the role of PKM2 in cellular signaling and a potential therapeutic agent for diseases driven by aberrant HIF-1α activity. Its mechanism of action, centered on the allosteric activation of PKM2 and subsequent suppression of HIF-1α, is well-supported by a growing body of evidence. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in this promising compound.

Future research should focus on further elucidating the tissue-specific effects of this compound, its long-term safety profile, and its efficacy in a broader range of disease models. Additionally, exploring potential synergistic effects with other anti-cancer or anti-inflammatory agents could open new avenues for combination therapies. The continued investigation of this compound and similar PKM2 activators holds significant promise for the development of novel therapeutics targeting metabolic and signaling pathways at the core of numerous human diseases.

References

- 1. The PKM2 activator this compound suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Transcriptomic signatures responding to PKM2 activator this compound in the hyperglycemic human renal proximal epithelial tubular cells [frontiersin.org]

- 5. Transcriptomic signatures responding to PKM2 activator this compound in the hyperglycemic human renal proximal epithelial tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyruvate kinase M2 regulates Hif-1α activity and IL-1β induction and is a critical determinant of the warburg effect in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyruvate kinase M2 activation maintains mitochondrial metabolism by regulating the interaction between HIF-1α and PGC-1α in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. europeanreview.org [europeanreview.org]

- 15. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The PKM2 activator this compound suppresses cellular senescence in hydrogen peroxide-induced proximal tubular cells and kidney fibrosis in CD-1db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

TEPP-46: A Deep Dive into its Modulation of Cellular Glycolysis

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TEPP-46, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), and its profound effects on cellular glycolysis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Introduction: The Role of PKM2 in Cancer Metabolism

Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1] Pyruvate kinase (PK) is a key enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[2] The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in cancer cells and proliferating tissues.[3] Unlike the constitutively active M1 isoform (PKM1), PKM2 can exist in a highly active tetrameric state and a less active dimeric state.[4] The dimeric form of PKM2 has a lower affinity for its substrate, PEP, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates.[5] These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), to produce macromolecules and reducing equivalents (e.g., NADPH) necessary for rapid cell proliferation.[5] The ability of PKM2 to switch between these two forms allows cancer cells to dynamically regulate glycolytic flux to support either energy production or biosynthesis.

This compound: A Potent Activator of PKM2

This compound is a small-molecule activator of PKM2 that has been shown to stabilize the active tetrameric conformation of the enzyme.[6][7] This allosteric activation effectively "forces" PKM2 to function more like the constitutively active PKM1 isoform, thereby increasing the rate of glycolysis and pyruvate production.[8]

Mechanism of Action

This compound binds to the dimer-dimer interface of the PKM2 homotetramer, stabilizing its quaternary structure.[9] This stabilization increases the enzyme's affinity for its substrate, PEP, and promotes the conversion of PEP to pyruvate.[10] By locking PKM2 in its active tetrameric form, this compound reverses the metabolic phenotype associated with dimeric PKM2, shifting the balance from anabolism back towards catabolism.

The following diagram illustrates the mechanism of this compound action on PKM2:

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. benchchem.com [benchchem.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 10. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TEPP-46 on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TEPP-46, a potent, orally bioavailable small-molecule activator of pyruvate (B1213749) kinase M2 (PKM2), has emerged as a significant modulator of cellular metabolism with profound implications for mitochondrial respiration. By promoting the tetrameric, more active state of PKM2, this compound redirects metabolic fluxes, leading to significant alterations in mitochondrial function. This technical guide provides an in-depth analysis of the impact of this compound on mitochondrial respiration, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular metabolism, oncology, and drug development.

Introduction

Pyruvate kinase (PK) is a crucial enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and cancerous cells and is known to exist in two distinct conformational states: a highly active tetramer and a less active dimer. The dimeric form of PKM2 diverts glucose metabolites towards anabolic processes, a phenomenon known as the Warburg effect, which is a hallmark of cancer metabolism.

This compound is a selective activator of PKM2 that stabilizes the tetrameric form of the enzyme.[1][2] This stabilization enhances the catalytic activity of PKM2, leading to increased glycolytic flux and a subsequent shift in cellular metabolism that directly impacts mitochondrial respiration. This guide explores the multifaceted effects of this compound on mitochondrial function, from oxygen consumption to the intricate signaling cascades that govern mitochondrial biogenesis and activity.

This compound's Mechanism of Action on Mitochondrial Respiration

This compound exerts its influence on mitochondrial respiration primarily through the activation of PKM2. By locking PKM2 in its highly active tetrameric state, this compound increases the conversion of PEP to pyruvate, thereby boosting the pool of pyruvate available to enter the tricarboxylic acid (TCA) cycle within the mitochondria. This increased substrate availability for the TCA cycle enhances oxidative phosphorylation (OXPHOS) and overall mitochondrial respiration.

The signaling pathway downstream of PKM2 activation by this compound involves the modulation of key transcription factors that regulate mitochondrial biogenesis and function. Specifically, this compound-mediated PKM2 activation has been shown to decrease the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][4] HIF-1α is a master regulator of the cellular response to hypoxia and is known to promote glycolysis while suppressing mitochondrial respiration. By reducing HIF-1α levels, this compound alleviates the suppression of mitochondrial function.

Furthermore, the activation of PKM2 by this compound leads to an increase in the expression of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[3][4][5] PGC-1α is a master regulator of mitochondrial biogenesis, promoting the synthesis of new mitochondria and enhancing respiratory capacity. The interplay between the downregulation of HIF-1α and the upregulation of PGC-1α creates a cellular environment conducive to robust mitochondrial respiration.

Quantitative Data on Mitochondrial Respiration

The effects of this compound on mitochondrial respiration have been quantified in various cell types and experimental conditions. The following tables summarize the key findings from published studies.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)

| Cell Type | Treatment | Basal Respiration | ATP-linked Respiration | Maximal Respiration | Spare Respiratory Capacity | Reference |

| RAW264.7 Macrophages | This compound | Significantly Increased | Significantly Increased | Significantly Increased | - | [6][7] |

| Renal Tubular Epithelial Cells (HG-treated) | This compound | Significantly Improved | Significantly Improved | - | Significantly Improved | [3] |

| Podocytes (HG-treated) | This compound | Reversed Impairment | - | Reversed Impairment | - | [8] |

| CD4+ T cells | This compound | Similar to Control | - | - | - | [9] |

HG: High Glucose

Table 2: Effect of this compound on ATP Production and Other Metabolic Parameters

| Cell Type | Treatment | ATP Production | Mitochondrial Mass | Mitochondrial Membrane Potential | ROS Production | Reference |

| Renal Tubular Epithelial Cells (HG-treated) | This compound | Significantly Increased | Increased | - | - | [3] |

| Podocytes (HG-treated) | This compound | Increased | Increased | Increased | Decreased | [8][10] |

| RAW264.7 Macrophages | This compound | - | Increased | - | - | [6][7] |

| Human Neutrophils | This compound | - | - | - | Increased | [11] |

HG: High Glucose, ROS: Reactive Oxygen Species

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on mitochondrial respiration.

Seahorse XF Extracellular Flux Analysis

This assay is used to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells in real-time.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW264.7, RTECs) in a Seahorse XF96 or XF24 cell culture microplate at an appropriate density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.

-

Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

-

Mitochondrial Stress Test: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

-

Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent) to measure maximal respiration.

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6][7]

Measurement of Mitochondrial Mass

Mitochondrial mass can be assessed using fluorescent dyes that accumulate in mitochondria regardless of the membrane potential.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described above.

-

Staining: Incubate the cells with a mitochondrial-specific dye such as MitoTracker Green FM (e.g., 100 nM) for 30-45 minutes at 37°C.

-

Washing: Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in mitochondrial mass.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and function. It can be measured using potentiometric fluorescent dyes.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound.

-

Staining: Incubate the cells with a potentiometric dye such as JC-1 or TMRM (e.g., 200 nM) for 20-30 minutes at 37°C.

-

Washing: Gently wash the cells with PBS.

-

Analysis: Analyze the fluorescence using a flow cytometer or fluorescence microscope. For JC-1, healthy mitochondria with high ΔΨm will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with low ΔΨm will show green fluorescence (JC-1 monomers). An increase in the red/green fluorescence ratio indicates an increase in mitochondrial membrane potential. For TMRM, a higher fluorescence intensity corresponds to a higher ΔΨm.

Measurement of Reactive Oxygen Species (ROS) Production

Mitochondrial ROS production can be measured using fluorescent probes that become fluorescent upon oxidation.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound.

-

Staining: Incubate the cells with a ROS-sensitive probe such as MitoSOX Red (for mitochondrial superoxide) or CellROX Green for 10-30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates higher ROS levels.

Discussion and Future Directions

The activation of PKM2 by this compound represents a novel strategy for modulating cellular metabolism and enhancing mitochondrial respiration. The data consistently demonstrate that this compound treatment leads to increased oxygen consumption, ATP production, and mitochondrial biogenesis in various cell types, particularly under conditions of metabolic stress.[3][6][7] The underlying mechanism, involving the regulation of HIF-1α and PGC-1α, provides a clear rationale for these observations.[3][4]

However, the impact of this compound on mitochondrial function can be cell-type specific. For instance, while this compound generally enhances mitochondrial respiration, its effect on ROS production appears to be context-dependent, with some studies reporting a decrease and others an increase.[8][10][11] These discrepancies may be due to differences in the basal metabolic state of the cells, the duration of this compound treatment, and the specific experimental conditions.

The ability of this compound to restore mitochondrial function in disease models, such as diabetic nephropathy, highlights its therapeutic potential.[3][12][13] By reversing the metabolic abnormalities associated with these conditions, this compound may offer a new avenue for treatment. In the context of cancer, the role of PKM2 activation is more complex. While the Warburg effect is a hallmark of many cancers, some tumors may be vulnerable to a forced shift towards oxidative phosphorylation. The anti-tumor effects of this compound observed in some studies suggest that this metabolic reprogramming can be detrimental to cancer cell proliferation and survival.[1][14]

Future research should focus on further elucidating the context-dependent effects of this compound on mitochondrial respiration and ROS homeostasis. Investigating the long-term consequences of sustained PKM2 activation on mitochondrial dynamics and quality control will also be crucial. Furthermore, exploring the therapeutic potential of this compound in a wider range of diseases characterized by mitochondrial dysfunction is a promising area for future investigation. The development of more specific and potent PKM2 activators, guided by the insights gained from studies on this compound, will undoubtedly pave the way for novel metabolic therapies.

Conclusion

This compound is a powerful tool for interrogating the role of PKM2 in cellular metabolism and a promising therapeutic agent for diseases associated with mitochondrial dysfunction. Its ability to enhance mitochondrial respiration through a well-defined signaling pathway makes it a subject of intense research. This technical guide has provided a comprehensive overview of the current understanding of this compound's impact on mitochondrial function, offering valuable information for researchers and drug development professionals seeking to leverage this knowledge in their work. The continued exploration of PKM2 activators like this compound holds great promise for advancing our understanding of cellular metabolism and developing innovative treatments for a variety of diseases.

References

- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Pyruvate kinase M2 activation maintains mitochondrial metabolism by regulating the interaction between HIF-1α and PGC-1α in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate kinase M2 activation maintains mitochondrial metabolism by regulating the interaction between HIF-1α and PGC-1α in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]

- 8. Pyruvate kinase M2 activation may protect against the progression of diabetic glomerular pathology and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. The metabolic function of pyruvate kinase M2 regulates reactive oxygen species production and microbial killing by neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Pyruvate kinase M2 activation may protect against the progression of diabetic glomerular pathology and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]

The Structural Basis of TEPP-46 Binding to Pyruvate Kinase M2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular underpinnings of the interaction between the allosteric activator TEPP-46 and Pyruvate (B1213749) Kinase M2 (PKM2). This compound is a potent and selective small molecule that modulates the activity of PKM2, a key enzyme in cancer metabolism and immunology. Understanding the precise mechanism of this compound binding is critical for the development of novel therapeutics targeting PKM2. This document details the binding site, mechanism of action, relevant quantitative data, experimental protocols for characterization, and the downstream signaling consequences of this interaction.

The Structural Basis of this compound Binding to PKM2

This compound functions as a potent and highly selective allosteric activator of PKM2. Its binding mechanism is crucial to its function, inducing a significant conformational change that favors the more active state of the enzyme.

The Allosteric Binding Site

Crystallographic studies have revealed that this compound binds to a unique allosteric pocket located at the dimer-dimer interface of the PKM2 homotetramer.[1] This binding site, often referred to as the A-A' interface, is spatially distinct from both the active site where phosphoenolpyruvate (B93156) binds and the pocket for the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[2][3] The this compound binding site is approximately 35Å away from the FBP binding pocket.[2][3]

Upon binding, the this compound molecule becomes completely buried within this interface.[2][3] The pocket is formed by an equivalent set of amino acid residues contributed by each of the two PKM2 subunits that form the dimer-dimer interface. The interaction between this compound and the protein is primarily governed by a combination of polar and van der Waals forces.[2][3] Furthermore, structural data indicates that solvent molecules, such as water, are present within the pocket and mediate additional hydrogen bonds between the activator and the residues lining the pocket.[2] Interestingly, crystallographic evidence suggests a pseudo-twofold symmetry in the binding pocket, allowing this compound to adopt alternating binding orientations.[2][3]

Mechanism of Action: Stabilization of the Active Tetramer

The binding of this compound to the dimer-dimer interface induces and stabilizes the tetrameric quaternary structure of PKM2.[4] PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and less active dimeric and monomeric forms. This compound shifts this equilibrium towards the tetramer, promoting a constitutively active enzyme. This is achieved by enhancing the intermolecular interactions at the A-A' interface, favoring the R-state (relaxed, high-activity) conformation of the enzyme.[5][6][7]

A critical consequence of stabilizing the tetrameric form is the inhibition of PKM2's non-metabolic functions. The dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for factors like HIF-1α and STAT3, promoting cell proliferation and survival.[8][9][10] By locking PKM2 in its tetrameric, cytoplasmic state, this compound effectively blocks its nuclear translocation and subsequent pro-tumorigenic activities.[4][9][11]

// Inhibition arrow edge [color="#EA4335"]; TEPP46 -| PKM2_Dimer -> Nuclear_Functions [label="Blocks", color="#EA4335"];

} .enddot Caption: Logical flow of this compound action on PKM2.

Quantitative Data for this compound and PKM2 Interaction

The potency of this compound as a PKM2 activator has been quantified through biochemical assays. The following table summarizes the key reported value.

| Parameter | Value | Description | Reference |

| EC50 | 92 nM | The half maximal effective concentration for the allosteric activation of PKM2 enzymatic activity. | [12] |

| Selectivity | No effect on PKM1 | This compound is highly selective for the M2 isoform of pyruvate kinase over the M1 isoform. |

Note: While this compound is reported to be selective for PKM2, one study using a photoactivatable derivative of this compound suggested potential binding to PKM1 in Jurkat T cells, which express both isoforms.[10]

Experimental Methodologies

The elucidation of the structural basis and binding kinetics of the this compound:PKM2 interaction relies on a suite of biophysical and biochemical techniques. Below are generalized protocols for the key experiments.

X-Ray Crystallography of the this compound:PKM2 Complex

X-ray crystallography provides atomic-level detail of the binding interaction. The structure of PKM2 in complex with this compound was solved using this method.[1][2]

Objective: To determine the three-dimensional structure of the PKM2-TEPP-46 complex.

Protocol Overview:

-

Protein Expression and Purification:

-

Express recombinant human PKM2, typically in an E. coli expression system.

-

Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Concentrate the purified PKM2 to a suitable concentration for crystallization (e.g., 5-15 mg/mL).

-

-

Formation of the Protein-Ligand Complex:

-

Co-crystallization Method: Incubate the purified PKM2 with a molar excess of this compound (typically 2-10 fold) for a defined period (e.g., 1-2 hours) on ice prior to setting up crystallization trials.[13]

-

Soaking Method: Grow apo-PKM2 crystals first. Prepare a soaking solution by dissolving this compound in a cryo-protectant solution compatible with the crystal conditions. Transfer the apo-crystals into the soaking solution for a duration ranging from minutes to hours.[13][14]

-

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial or custom-made screens.

-

Optimize initial hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known PKM2 structure as a search model.

-

Refine the model and build the this compound molecule into the observed electron density map.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[15][16]

Objective: To quantify the thermodynamic profile of this compound binding to PKM2.

Protocol Overview:

-

Sample Preparation:

-

Prepare purified PKM2 and this compound in the same, precisely matched buffer to minimize heats of dilution. Dialyze the protein extensively against the final buffer.

-

Determine accurate concentrations of both protein and ligand.

-

Degas all solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the purified PKM2 solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 10-20 fold higher concentration than PKM2) into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the PKM2-containing sample cell.

-

Measure the heat change after each injection until the protein becomes saturated with the ligand.

-

-

Data Analysis:

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics and affinity.[17][18]

Objective: To determine the association (kon) and dissociation (koff) rate constants and the equilibrium dissociation constant (KD) for the this compound:PKM2 interaction.

Protocol Overview:

-

Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize purified PKM2 onto the chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.

-

Block any remaining active sites on the surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject the this compound solutions sequentially, from lowest to highest concentration, over the immobilized PKM2 surface (association phase).

-

After each injection, flow the running buffer again to monitor the release of the bound ligand (dissociation phase).

-

Perform a regeneration step between different analyte concentrations if necessary to remove all bound ligand.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Globally fit the resulting sensorgrams (response units vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

-

Downstream Signaling Consequences of this compound Binding